molecular formula C22H24N4O3 B11237677 N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11237677
M. Wt: 392.5 g/mol
InChI Key: DQDTXMRGWHNJGO-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core is typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic substitution reaction, where the amino group of the dimethylphenylamine reacts with an electrophilic carbonyl compound.

    Formation of the Final Product: The final step involves the acylation of the intermediate product with ethyl acetate under basic conditions to yield this compound.

Chemical Reactions Analysis

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific quinoxaline core and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3/c1-5-25(16(4)27)21-22(29)26(19-12-7-6-10-18(19)24-21)13-20(28)23-17-11-8-9-14(2)15(17)3/h6-12H,5,13H2,1-4H3,(H,23,28)

InChI Key

DQDTXMRGWHNJGO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3C)C)C(=O)C

Origin of Product

United States

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